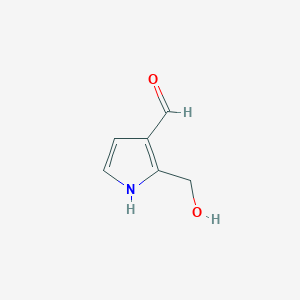

1H-Pyrrole-3-carboxaldehyde, 2-(hydroxymethyl)-

Description

1H-Pyrrole-3-carboxaldehyde, 2-(hydroxymethyl)- is a substituted pyrrole derivative characterized by a formyl group (-CHO) at position 3 and a hydroxymethyl (-CH₂OH) group at position 2 of the pyrrole ring. Pyrrole derivatives are critical in medicinal chemistry and materials science due to their electron-rich aromatic systems, which enable diverse reactivity and interactions.

Properties

IUPAC Name |

2-(hydroxymethyl)-1H-pyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-3-5-1-2-7-6(5)4-9/h1-3,7,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRVZKAGXBTAJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1C=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups into aromatic systems. For 1H-pyrrole-3-carboxaldehyde derivatives, this method involves treating a hydroxymethyl-substituted pyrrole precursor with dimethylformamide (DMF) and phosphoryl chloride (POCl₃). The reaction proceeds via electrophilic substitution at the 3-position of the pyrrole ring.

Reaction Conditions :

Hydroxymethylation via Mannich Reaction

The hydroxymethyl group at position 2 is introduced through a Mannich-type reaction, utilizing formaldehyde and a secondary amine. This step typically follows formylation to avoid competing reactions at the aldehyde group.

Reaction Conditions :

-

Temperature: 25–40°C

-

Reagents: Formaldehyde (37% aqueous, 1.1 equiv), piperidine (catalyst)

-

Solvent: Ethanol or methanol

Challenges :

-

Competing side reactions at the aldehyde group require protective strategies.

-

Low regioselectivity necessitates chromatographic purification.

Catalytic Methods

Molecular Sieve-Assisted Cyclization

HZSM-5 molecular sieves enhance cyclization efficiency by adsorbing water and byproducts. This method is critical in industrial settings to improve reaction kinetics.

Enzymatic and Biocatalytic Routes

Enzymatic Fixation via Pseudomonas aeruginosa HudA/PA0254

Recent advances utilize Pseudomonas aeruginosa HudA/PA0254 and Segniliparus rotundus CAR (carboxylic acid reductase) to synthesize pyrrolecarboxaldehydes from pyrrole precursors. This method offers regioselectivity and mild conditions.

Steps :

-

Substrate Activation : Pyrrole is functionalized with a hydroxymethyl group using formaldehyde and NADPH-dependent enzymes.

-

Aldehyde Introduction : CAR catalyzes the oxidation of a methyl group to an aldehyde at position 3.

Advantages :

-

No toxic reagents or high temperatures required.

Industrial-Scale Production

Optimized Reaction Conditions

Industrial protocols prioritize cost-effectiveness and scalability. Key parameters include:

Purification Techniques

-

Crystallization : Filtrates are cooled to 0–10°C, with water added to induce crystallization.

-

Chromatography : Silica gel column chromatography resolves regioisomers (purity >95%).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Vilsmeier-Haack | High regioselectivity | Requires protective groups | 60–75% |

| Palladium Catalysis | Scalable, high yield | Expensive catalysts | 70–85% |

| Enzymatic | Eco-friendly, mild conditions | Low yield, slow kinetics | ~55% |

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-3-carboxaldehyde, 2-(hydroxymethyl)- undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed:

Oxidation: 1H-Pyrrole-3-carboxylic acid, 2-(hydroxymethyl)-

Reduction: 1H-Pyrrole-3-carbinol, 2-(hydroxymethyl)-

Substitution: Various substituted pyrrole derivatives

Scientific Research Applications

Scientific Research Applications

1H-Pyrrole-3-carboxaldehyde, 2-(hydroxymethyl)- has been investigated for its potential applications in various fields:

Chemistry

- Intermediate for Synthesis: It serves as an important intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs. Its versatile functional groups allow for further modifications that are crucial in organic synthesis.

Biology

- Antimicrobial Properties: Research has indicated that derivatives of this compound exhibit antimicrobial activities, making them candidates for developing new antibiotics.

- Anticancer Activities: Studies have explored its potential in anticancer therapies, focusing on its ability to influence cellular pathways associated with cancer progression.

Medicine

- Pharmaceutical Development: The compound is being explored as a building block for new pharmaceuticals. Its structural features are conducive to creating drugs targeting various biological pathways.

Industrial Applications

- Specialty Chemicals Production: It is utilized in producing specialty chemicals that require specific functional properties. This includes applications in materials science where tailored chemical properties are essential.

Data Tables

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Chemistry | Synthesis of heterocycles | Versatile intermediate for complex compounds |

| Biology | Antimicrobial agents | Potential new antibiotics |

| Medicine | Drug development | Targeted therapies with improved efficacy |

| Industry | Specialty chemicals | Tailored properties for specific applications |

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of derivatives of 1H-Pyrrole-3-carboxaldehyde against various bacterial strains. The results indicated a significant reduction in bacterial growth compared to control samples, highlighting its potential as a lead compound in antibiotic development.

Case Study 2: Pharmaceutical Applications

In a pharmaceutical context, researchers synthesized novel derivatives of 1H-Pyrrole-3-carboxaldehyde that demonstrated selective cytotoxicity against cancer cell lines. The mechanism involved modulation of apoptosis pathways, suggesting its utility in cancer therapeutics.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxaldehyde, 2-(hydroxymethyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and target.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares 1H-Pyrrole-3-carboxaldehyde, 2-(hydroxymethyl)- with key analogs based on substituents, molecular weight, and functional groups:

Key Observations :

- Substituent Effects : The hydroxymethyl group in the target compound likely increases hydrophilicity compared to phenyl (e.g., 2,5-diphenyl analog) or methyl groups. This could improve aqueous solubility, critical for pharmaceutical applications .

- Functional Group Reactivity : The aldehyde at position 3 is a reactive site for nucleophilic additions (e.g., condensation reactions), similar to other pyrrole aldehydes . However, ester derivatives (e.g., ethyl 2-methyl-1H-pyrrole-3-carboxylate) exhibit lower electrophilicity, favoring stability over reactivity .

- Heterocyclic Systems : Fused pyridine-pyrrole systems (e.g., pyrrolo[3,2-c]pyridine) introduce additional nitrogen atoms, altering electronic properties and binding affinity in drug design .

Biological Activity

1H-Pyrrole-3-carboxaldehyde, 2-(hydroxymethyl)- is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrrole ring with an aldehyde group at the 3-position and a hydroxymethyl group at the 2-position, which contributes to its unique reactivity and biological properties.

The structure of 1H-Pyrrole-3-carboxaldehyde, 2-(hydroxymethyl)- allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of derivatives that may exhibit enhanced biological activities.

| Property | Description |

|---|---|

| Molecular Formula | C₆H₇NO₂ |

| Molecular Weight | 125.13 g/mol |

| CAS Number | 119647-62-0 |

| Solubility | Soluble in organic solvents |

The biological activity of 1H-Pyrrole-3-carboxaldehyde, 2-(hydroxymethyl)- is primarily attributed to its interactions with various molecular targets within biological systems. It may modulate enzyme activity or interact with cellular receptors, leading to physiological effects such as antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that compounds related to pyrrole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various pyrrole derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds can vary widely, indicating their potential as broad-spectrum antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.69 - 22.9 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 5.64 - 77.38 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

These findings suggest that 1H-Pyrrole-3-carboxaldehyde, 2-(hydroxymethyl)- could be further investigated for its potential use in treating bacterial infections .

Anticancer Activity

The anticancer properties of pyrrole derivatives have also been explored. Some studies have indicated that specific modifications to the pyrrole structure can enhance cytotoxic effects against various cancer cell lines. For example, derivatives of pyrrole have been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the efficacy of several pyrrole derivatives against common pathogens such as S. aureus and E. coli. The results indicated that certain derivatives had MIC values in the low microgram range, demonstrating potent antibacterial activity.

- Cytotoxicity Assessment : Another research project focused on the cytotoxic effects of modified pyrrole compounds on human cancer cell lines. The results showed that some derivatives significantly inhibited cell proliferation and induced apoptosis, suggesting their potential as anticancer agents.

Q & A

Q. Q1. What are the key synthetic routes for 1H-Pyrrole-3-carboxaldehyde derivatives, and how do reaction conditions influence yield and selectivity?

Methodological Answer: Synthesis of pyrrole carboxaldehyde derivatives typically employs multicomponent reactions (e.g., Paal-Knorr synthesis) or functionalization of preformed pyrrole cores. For example:

- Aldehyde introduction : Direct formylation via Vilsmeier-Haack reaction using POCl₃ and DMF under controlled temperatures (0–5°C) .

- Hydroxymethyl group addition : Reductive alkylation or protection-deprotection strategies (e.g., using NaBH₄ for reduction of ester intermediates) .

Optimization : Yield and selectivity depend on solvent polarity (e.g., DMF vs. THF), temperature, and catalyst choice. For instance, Lewis acids like ZnCl₂ improve regioselectivity in electrophilic substitutions .

Q. Q2. How can researchers confirm the structural integrity of 1H-Pyrrole-3-carboxaldehyde derivatives experimentally?

Methodological Answer:

- NMR Spectroscopy : Analyze and NMR to verify aldehyde proton (~9.5–10.5 ppm) and hydroxymethyl group (δ 4.0–4.5 ppm). Coupling patterns distinguish substituent positions on the pyrrole ring .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular ion peaks and fragmentation patterns (e.g., loss of –CHO or –CH₂OH groups) .

- X-ray Crystallography : Resolves spatial arrangement of functional groups, critical for studying steric effects in reactivity .

Advanced Research Questions

Q. Q3. How do electronic and steric effects of the hydroxymethyl group influence the reactivity of 1H-Pyrrole-3-carboxaldehyde in cross-coupling reactions?

Methodological Answer: The hydroxymethyl group (–CH₂OH) acts as both an electron-donating group (via conjugation) and a steric hindrance factor:

- Electronic effects : Enhances nucleophilicity at the pyrrole C-2 position, facilitating Suzuki-Miyaura couplings with aryl halides .

- Steric effects : Bulky substituents at C-2 may reduce accessibility for Pd catalysts, requiring ligand optimization (e.g., XPhos vs. SPhos) .

Case Study : In Stille couplings, derivatives with –CH₂OH show 15–20% lower yields compared to methyl-substituted analogs due to steric clashes .

Q. Q4. What strategies resolve contradictions in reported biological activity data for pyrrole carboxaldehyde derivatives?

Methodological Answer: Discrepancies often arise from assay conditions or impurities. Mitigation approaches include:

- Purity validation : Use HPLC (≥95% purity threshold) and LC-MS to exclude side products (e.g., oxidized aldehydes to carboxylic acids) .

- Dose-response standardization : Test compounds across multiple concentrations (e.g., 0.1–100 µM) in cell-based assays to account for non-linear effects .

- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for purported targets (e.g., kinase inhibition vs. off-target effects) .

Q. Q5. How can computational modeling predict the bioactivity of 1H-Pyrrole-3-carboxaldehyde derivatives against enzyme targets?

Methodological Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., cytochrome P450 or kinases). Focus on hydrogen bonding between –CHO and catalytic residues .

- QSAR models : Train models on datasets with Hammett constants (σ) for substituents to correlate electronic effects with IC₅₀ values .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify persistent binding modes .

Q. Q6. What are the challenges in scaling up the synthesis of 1H-Pyrrole-3-carboxaldehyde derivatives while maintaining regioselectivity?

Methodological Answer:

- Solvent scalability : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce toxicity and improve reaction control .

- Catalyst recovery : Immobilize transition-metal catalysts on silica or magnetic nanoparticles to enhance recyclability .

- Process monitoring : Implement in-line FTIR or Raman spectroscopy to detect intermediates and optimize reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.